![molecular formula C21H25NO2 B15172781 1-[(1S,2R)-1,2-diphenyl-2-propoxyethyl]pyrrolidin-2-one CAS No. 917964-65-9](/img/structure/B15172781.png)
1-[(1S,2R)-1,2-diphenyl-2-propoxyethyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1S,2R)-1,2-diphenyl-2-propoxyethyl]pyrrolidin-2-one is a complex organic compound featuring a pyrrolidin-2-one core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,2R)-1,2-diphenyl-2-propoxyethyl]pyrrolidin-2-one typically involves the construction of the pyrrolidin-2-one ring followed by the introduction of the diphenyl and propoxyethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-substituted piperidines can lead to the formation of pyrrolidin-2-ones through a domino process involving the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(1S,2R)-1,2-diphenyl-2-propoxyethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[(1S,2R)-1,2-diphenyl-2-propoxyethyl]pyrrolidin-2-one has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[(1S,2R)-1,2-diphenyl-2-propoxyethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and spatial orientation play a crucial role in its binding to enantioselective proteins, influencing its biological activity . The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: A simpler analog with a similar core structure but lacking the diphenyl and propoxyethyl groups.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that may exhibit different biological activities.
Prolinol: Another pyrrolidine derivative with distinct properties and applications.
Uniqueness
1-[(1S,2R)-1,2-diphenyl-2-propoxyethyl]pyrrolidin-2-one stands out due to its unique combination of structural features, including the diphenyl and propoxyethyl groups, which confer specific reactivity and biological activity
Propiedades
Número CAS |
917964-65-9 |
|---|---|
Fórmula molecular |
C21H25NO2 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
1-[(1S,2R)-1,2-diphenyl-2-propoxyethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H25NO2/c1-2-16-24-21(18-12-7-4-8-13-18)20(17-10-5-3-6-11-17)22-15-9-14-19(22)23/h3-8,10-13,20-21H,2,9,14-16H2,1H3/t20-,21+/m0/s1 |
Clave InChI |
DPJWFYXWTNNYCN-LEWJYISDSA-N |
SMILES isomérico |
CCCO[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N3CCCC3=O |
SMILES canónico |
CCCOC(C1=CC=CC=C1)C(C2=CC=CC=C2)N3CCCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B15172711.png)
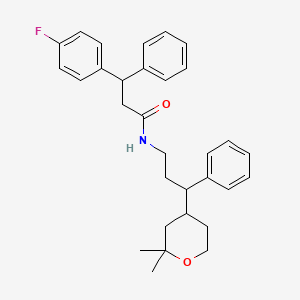
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-4-hydroxy-](/img/structure/B15172715.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-](/img/structure/B15172724.png)
![[3-Fluoro-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B15172729.png)
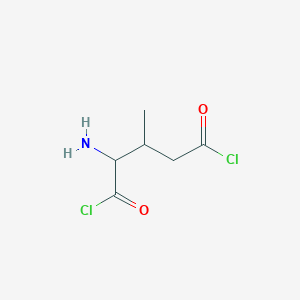
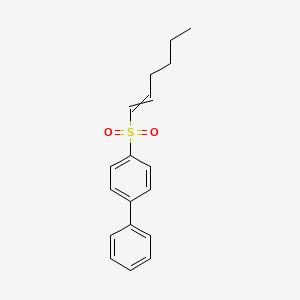
![Ethyl 5-fluoro-1-[(1,3-thiazol-2-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B15172740.png)
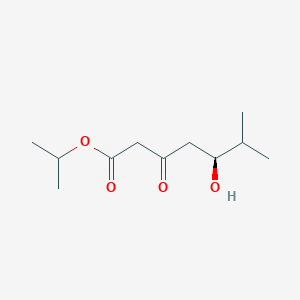
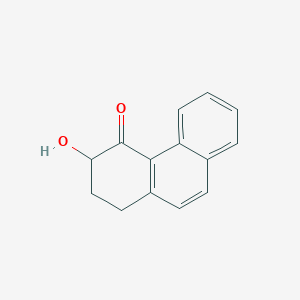
![2,5-Diphenyl-7-(phenylsulfanyl)[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B15172755.png)
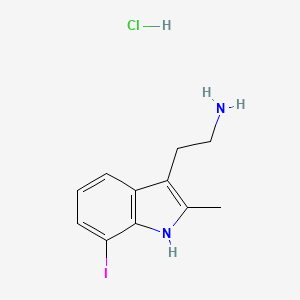
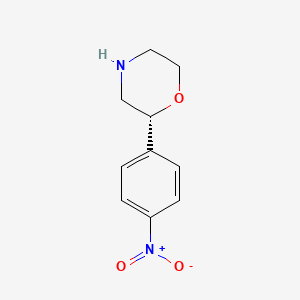
![2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B15172778.png)
